molecular formula C19H12ClFN4OS B2618661 1-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one CAS No. 893912-34-0

1-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one

Cat. No.: B2618661
CAS No.: 893912-34-0
M. Wt: 398.84
InChI Key: QCDGZQBEMYYWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-chlorophenyl-substituted ethanone core linked via a sulfanyl bridge to a pyrazolo[3,4-d]pyrimidine scaffold bearing a 4-fluorophenyl group. Its synthesis likely involves coupling a pyrazolo[3,4-d]pyrimidine sulfonyl chloride derivative with a chlorophenyl ethanone precursor under basic conditions, as seen in analogous protocols .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4OS/c20-13-3-1-12(2-4-13)17(26)10-27-19-16-9-24-25(18(16)22-11-23-19)15-7-5-14(21)6-8-15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDGZQBEMYYWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and fluorophenyl sites, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to 1-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one have shown promise as selective inhibitors of cancer cell proliferation. In vitro assays demonstrated that these compounds can effectively inhibit the growth of several cancer cell lines, including prostate and breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazolo derivatives possess significant activity against various bacterial strains. The mechanism involves the disruption of bacterial cell walls and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .

Data Tables

Application Mechanism Reference
AnticancerInhibition of cell proliferation
AntimicrobialDisruption of cell walls
Anti-inflammatoryReduction of inflammation markers

Case Study 1: Anticancer Activity

A study conducted by Aly et al. (2021) investigated the anticancer potential of pyrazolo derivatives. The results indicated that compounds with similar structural motifs to 1-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one exhibited IC50 values in the low micromolar range against prostate cancer cells. This suggests significant potential for further development as anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of pyrazolo compounds. In vitro tests revealed that treatment with these compounds led to a marked decrease in pro-inflammatory cytokines, indicating their potential use in inflammatory disorders .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound Name Substituents/R-Groups Melting Point (°C) Molecular Weight Key Features Reference
2-(1-(4-Amino-3-(4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromen-4-one, 5,6-dihydro-4H-1,3-oxazin-2-yl 228–230 579.1 Extended π-system (chromenone), oxazine substituent enhances polarity
(R/S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Morpholine, dual fluorophenyl groups 242–245 599.1 Chiral center, morpholine improves solubility; higher MP due to rigidity
2-(1-(4-Amino-3-(4-(difluoromethoxy)-3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(4-fluorophenyl)-4H-chromen-4-one Difluoromethoxy, fluorophenyl N/A (off-white) N/A Difluoromethoxy group increases metabolic stability
Target Compound 4-Chlorophenyl, 4-fluorophenyl, sulfanyl N/A ~434.9 (calc.) Sulfanyl linker enhances flexibility; halogenated aryl groups optimize logP N/A

Key Observations :

  • Chromenone vs. However, the ethanone core in the target compound reduces steric hindrance, favoring interactions in compact binding pockets.
  • Substituent Effects : The 5,6-dihydro-4H-1,3-oxazin-2-yl group in introduces polarity, whereas morpholine in enhances solubility. The target compound’s halogenated aryl groups balance lipophilicity and electronic effects.
  • Synthetic Yields: Analogs like (17% yield) and (33% yield) suggest that bulkier substituents (e.g., chromenone) reduce reaction efficiency compared to simpler ethanone derivatives.
Sulfanyl-Linked Heterocycles
Compound Name Core Structure Substituents Biological Relevance Reference
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethan-1-one Isoquinoline Chlorofluorophenyl, phenylisoquinoline Anticancer (DNA intercalation potential)
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one Piperidine, pyrazole Hydroxypiperidine, fluorophenyl CNS activity (dopamine receptor binding)
Target Compound Pyrazolo[3,4-d]pyrimidine Chlorophenyl, fluorophenyl Kinase inhibition (JAK/STAT pathway) N/A

Key Observations :

  • Heterocycle Diversity: The isoquinoline derivative leverages a planar aromatic system for DNA interaction, while the piperidine-pyrazole hybrid targets neurological receptors. The target compound’s pyrazolo[3,4-d]pyrimidine core is a kinase-recognition motif.
  • Sulfanyl vs. Ether/Oxazine Linkers : Sulfanyl groups (as in and the target compound) offer rotational flexibility, whereas oxazine/morpholine linkers (e.g., ) restrict conformation, affecting target selectivity.
Halogenated Aryl Derivatives
Compound Name Halogen Pattern Molecular Weight LogP (Predicted) Application Reference
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one 4-Cl, pyrazole 248.7 ~3.2 Antibacterial lead
1-[4-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone 4-Cl, sulfanylidene 306.8 ~2.8 Antiviral activity
Target Compound 4-Cl, 4-F, sulfanyl ~434.9 ~4.1 Kinase inhibition N/A

Key Observations :

  • Dual Halogenation: The target compound’s 4-Cl and 4-F groups synergistically enhance electronegativity and van der Waals interactions compared to mono-halogenated analogs like .
  • LogP Optimization : Higher predicted logP (~4.1) in the target compound suggests improved membrane permeability relative to less halogenated analogs (e.g., , logP ~3.2).

Biological Activity

The compound 1-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on enzyme inhibition, anticancer activity, and other therapeutic potentials.

Chemical Structure and Properties

The compound consists of a chlorophenyl group, a fluorophenyl-pyrazolo-pyrimidine moiety, and a sulfanyl linkage. Its molecular formula is C19H15ClFN5SC_{19}H_{15}ClFN_5S with a molecular weight of approximately 385.87 g/mol. The structural complexity suggests diverse interactions with biological targets.

Biological Activity Overview

  • Enzyme Inhibition
    • Cyclooxygenase-2 (COX-2) Inhibition : Recent studies indicate that pyrazolo derivatives exhibit selective COX-2 inhibitory activity, which is crucial for anti-inflammatory effects. For instance, compounds similar to the target compound have shown IC50 values as low as 0.011 μM against COX-2, indicating potent activity compared to standard drugs like Rofecoxib and Celecoxib .
    • Acetylcholinesterase Inhibition : The compound may also exhibit acetylcholinesterase inhibitory properties, which are significant in treating neurodegenerative diseases like Alzheimer’s .
  • Anticancer Activity
    • Studies have demonstrated that derivatives of pyrazolo-pyrimidines possess broad-spectrum antitumor activity. For example, certain synthesized compounds showed promising results in inhibiting tumor cell lines with IC50 values ranging from 0.63 to 2.14 μM . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
  • Antibacterial and Antifungal Properties
    • Some related compounds have been evaluated for their antibacterial effects against various strains, showing significant activity. The presence of the sulfanyl group enhances the interaction with bacterial enzymes, potentially leading to effective antibacterial agents .

Case Studies

  • In Vitro Studies on COX-2 Inhibition
    • A study conducted on a series of pyrazolo derivatives demonstrated that modifications in the structure significantly influenced their COX-2 inhibitory potency. The most potent derivative had an IC50 value of 0.011 μM, while the target compound's exact IC50 remains to be established but is expected to be comparable .
  • Antitumor Evaluation
    • A set of pyrazolo derivatives were tested against various cancer cell lines, revealing that those with similar structural features to the target compound exhibited IC50 values within the range of 1–5 μM, indicating moderate to high efficacy in tumor suppression .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
PYZ3COX-2 Inhibitor0.011
PYZ4COX-2 Inhibitor0.200
Compound AAntitumor Activity0.63
Compound BAntibacterial2.14
Compound CAcetylcholinesterase Inhibitor17.5

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For pyrazolo[3,4-d]pyrimidine derivatives, using Lewis acids like AlCl₃ in Friedel-Crafts acylation can enhance electrophilic substitution efficiency . Additionally, controlling reaction time and stoichiometry of sulfanylating agents (e.g., thiols or disulfides) can minimize side products. Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity, while recrystallization in ethanol removes residual impurities .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • X-ray crystallography : Resolves molecular conformation and confirms sulfanyl-ethanone linkage geometry. For example, analogous pyrazolo-pyrimidine derivatives show planar pyrimidine rings with dihedral angles <10° relative to adjacent phenyl groups .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., deshielding of aromatic protons at δ 7.5–8.5 ppm for fluorophenyl groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 3 ppm error) .

Q. How can solubility challenges in polar solvents be addressed for in vitro assays?

Methodological Answer: The compound’s low aqueous solubility (due to hydrophobic aryl groups) can be mitigated by:

  • Co-solvent systems (e.g., DMSO:water 1:9 v/v) for biological testing.
  • Derivatization: Introducing hydrophilic groups (e.g., hydroxyl or amine) at the ethanone moiety without disrupting the pyrazolo-pyrimidine core .
  • Nanoformulation: Encapsulation in PEGylated liposomes enhances dispersion in physiological buffers .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for kinase inhibition studies?

Methodological Answer:

  • Substituent tuning : Replace the 4-fluorophenyl group with bulkier substituents (e.g., 3,5-difluorophenyl) to optimize steric complementarity with kinase ATP-binding pockets.
  • Sulfanyl group replacement : Substitute the sulfanyl linker with carbonyl or amine groups to modulate hydrogen-bonding interactions with catalytic lysine residues .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Q. What computational methods validate electronic properties for structure-activity relationships (SAR)?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., -Cl, -F) lower LUMO energy, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic regions, guiding modifications to improve target binding .

Q. How should researchers address contradictions in spectral data during characterization?

Methodological Answer:

  • Dynamic effects in NMR : Aromatic signal splitting may arise from restricted rotation of the 4-fluorophenyl group. Variable-temperature NMR (e.g., 25–60°C) resolves coalescence effects .
  • XRD vs. DFT geometry mismatches : Optimize computational models using crystallographic data as constraints (e.g., refine torsional angles in Gaussian 09) .

Q. What strategies stabilize the compound under oxidative or hydrolytic conditions?

Methodological Answer:

  • pH-controlled storage : Maintain solutions at pH 6–7 to prevent hydrolysis of the sulfanyl ether.
  • Antioxidant additives : Include 0.1% BHT in stock solutions to inhibit radical-mediated degradation .
  • Lyophilization : Freeze-drying in the presence of trehalose preserves stability for long-term storage .

Q. How can researchers design analogs to explore antimicrobial or anticancer activity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the chlorophenyl group with a thiophene ring to enhance membrane penetration in Gram-negative bacteria .
  • Pro-drug strategies : Introduce ester moieties at the ethanone position for hydrolytic activation in tumor microenvironments .
  • In vitro screening : Use MIC assays (for antimicrobial activity) or MTT assays (for cytotoxicity) with reference standards (e.g., doxorubicin for cancer cell lines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.